molecular formula C40H58F4N10O8S3 B561717 2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}] Ethyl 2-Carboxyethyl Disulfide CAS No. 1217773-33-5

2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}] Ethyl 2-Carboxyethyl Disulfide

Cat. No. B561717
CAS RN: 1217773-33-5
M. Wt: 979.14
InChI Key: FJKANRXSLHOXFW-NZPKCACASA-N
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Description

The compound “2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}] Ethyl 2-Carboxyethyl Disulfide” is a biochemical used for proteomics research applications .


Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the available resources .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C40H58F4N10O8S3 and a molecular weight of 979.14 .

Scientific Research Applications

Synthesis and Reactivity

  • A Convenient Synthesis of [1,2,3]Triazolo[1,5-a]quinoline : The reaction of methyl 2-azido-5-bromobenzoate with ethyl 4-(ethylsulfanyl)-3-oxobutanoate to synthesize ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate illustrates a method of synthesizing complex azide compounds (Pokhodylo & Obushak, 2019).
  • Syntheses of non-aromatic medium and large rings synthesized via phenylnitrenium ions : This study describes the preparation and intramolecular cyclization of phenyl azides, highlighting the versatility of azide compounds in synthesis (Ponte et al., 2016).

Analytical Applications

  • Tissue sulfhydryl groups : A water-soluble aromatic disulfide, 5,5′-dithiobis(2-nitrobenzoic acid), was synthesized and demonstrated utility in determining sulfhydryl groups in biological materials, underscoring the role of disulfide-based compounds in biochemical analysis (Ellman, 1959).

Protein and Genetic Encoding

  • Genetic encoding and labeling of aliphatic azides and alkynes in recombinant proteins : Demonstrates the incorporation of azide groups into recombinant proteins in Escherichia coli, indicating the potential for bioconjugation and labeling applications (Nguyen et al., 2009).

Biochemical and Photophysical Studies

  • A laser flash photolysis study of di-, tri- and tetrafluorinated phenylnitrenes : Examines the properties of fluorinated aryl azides, which are relevant to understanding the photochemical behavior of similar fluorinated azide compounds (Schnapp & Platz, 1993).

  • Heterobifunctional cross-linking agents incorporating perfluorinated aryl azides : Reports on the development of cross-linking reagents with photoactive tetrafluorinated phenyl azide, highlighting their potential in bioconjugation and photolabeling studies (Crocker et al., 1990).

Safety and Hazards

Specific safety and hazard information for this compound is not provided in the available resources .

properties

IUPAC Name

3-[2-[[(2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-2-[6-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]hexanoylamino]hexanoyl]amino]ethyldisulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H58F4N10O8S3/c41-32-31(33(42)35(44)37(34(32)43)53-54-45)39(61)48-19-9-2-4-15-29(57)50-24(38(60)49-20-22-65-64-21-16-30(58)59)11-7-10-18-47-27(55)13-3-1-8-17-46-28(56)14-6-5-12-26-36-25(23-63-26)51-40(62)52-36/h24-26,36H,1-23H2,(H,46,56)(H,47,55)(H,48,61)(H,49,60)(H,50,57)(H,58,59)(H2,51,52,62)/t24-,25-,26-,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKANRXSLHOXFW-NZPKCACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCCC(C(=O)NCCSSCCC(=O)O)NC(=O)CCCCCNC(=O)C3=C(C(=C(C(=C3F)F)N=[N+]=[N-])F)F)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCCC[C@@H](C(=O)NCCSSCCC(=O)O)NC(=O)CCCCCNC(=O)C3=C(C(=C(C(=C3F)F)N=[N+]=[N-])F)F)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H58F4N10O8S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

979.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-[[(2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-2-[6-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]hexanoylamino]hexanoyl]amino]ethyldisulfanyl]propanoic acid

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